(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448033-16-6
VCID: VC5248852
InChI: InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2
SMILES: C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

CAS No.: 1448033-16-6

Cat. No.: VC5248852

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone - 1448033-16-6

Specification

CAS No. 1448033-16-6
Molecular Formula C13H18N2O4S
Molecular Weight 298.36
IUPAC Name (3-cyclohexylsulfonylazetidin-1-yl)-(1,2-oxazol-5-yl)methanone
Standard InChI InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2
Standard InChI Key RGPZYZZXDGZZJN-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3

Introduction

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that combines an azetidine ring with an isoxazole moiety and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural features that allow it to interact with various biological targets.

Synthesis Methods

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps. Key steps may include the use of specific catalysts and reaction conditions to optimize yield and purity. Mechanochemical methods, such as ball milling, can enhance efficiency by reducing reaction times and minimizing solvent use.

Potential Biological Activities

The mechanism of action for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone likely involves interactions with biological targets such as enzymes or receptors. Data from pharmacological studies would provide insights into its efficacy and specificity towards target proteins.

Scientific Uses and Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone has several scientific uses, particularly in medicinal chemistry. Its unique structure makes it a candidate for drug development, potentially targeting various biological pathways.

Comparison with Related Compounds

Other compounds with similar structures, such as sulfonamide derivatives, have shown antimicrobial and anti-inflammatory activities. For example, compounds like 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated moderate antibacterial activity . Similarly, pyridine-3-sulfonamide derivatives have shown antifungal activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator